

Dipropyl Disulfide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dipropyl disulfide*

Cat. No.: *B1195908*

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CAS Number: 629-19-6 IUPAC Name: 1-(propyldisulfanyl)propane

This technical guide provides an in-depth overview of **dipropyl disulfide**, an organosulfur compound with significant potential in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry, with a focus on its chemical properties, biological activities, and mechanisms of action.

Chemical and Physical Properties

Dipropyl disulfide is a clear, colorless to pale yellow liquid with a characteristic pungent, sulfurous odor reminiscent of onions and garlic.^[1] It is a stable compound under normal conditions and is found naturally in plants of the *Allium* genus.^{[2][3]}

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ S ₂	[2]
Molecular Weight	150.31 g/mol	[2]
CAS Number	629-19-6	
IUPAC Name	1-(propyldisulfanyl)propane	
Synonyms	4,5-Dithiaoctane, Di-n-propyl disulfide	
Melting Point	-86 °C	
Boiling Point	195-196 °C	
Density	0.96 g/mL at 25 °C	
Solubility	Insoluble in water	

Biological Activities and Applications

Dipropyl disulfide has garnered attention for its diverse biological activities, particularly its antioxidative, anti-hyperlipidemic, and chemopreventive properties. It has been shown to inhibit benzo[a]pyrene-induced cancer and is recognized for its role in decreasing DNA damage induced by certain N-nitrosamines.

Anticancer Activity

Research has demonstrated the inhibitory effects of **dipropyl disulfide** on the growth of various tumor cell lines. At a concentration of 10 µmol/L, it exhibits inhibitory effects on the growth of several cancer cell lines, including leukemia and breast cancer.

Table of Growth Inhibition of Cancer Cell Lines by **Dipropyl Disulfide** (10 µmol/L)

Cell Line	Cancer Type	Growth Inhibition (%)	Reference(s)
CCRF-CEM	Leukemia	27	
MOLT-4	Leukemia	21	
MCF7	Breast Cancer	~15	

Note: The data indicates that **dipropyl disulfide** shows a more pronounced inhibitory effect on leukemia cell lines compared to the breast cancer cell line tested at this concentration.

Experimental Protocols

While specific, detailed experimental protocols for **dipropyl disulfide** are often proprietary or published within broader studies, this section provides a generalized methodology for assessing the cytotoxic effects of compounds like **dipropyl disulfide** on cancer cell lines, based on common laboratory practices.

Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol outlines the measurement of cell viability to determine the cytotoxic effects of **dipropyl disulfide**.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., CCRF-CEM, MOLT-4, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of **dipropyl disulfide** is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of **dipropyl disulfide** are made in the culture medium to achieve the desired final concentrations.

- The culture medium is replaced with the medium containing different concentrations of **dipropyl disulfide**. Control wells receive medium with the solvent at the same final concentration.

3. Incubation:

- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Assay:

- After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
- During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
- A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

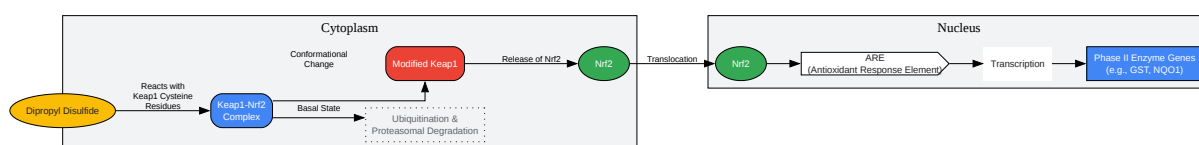
5. Data Analysis:

- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated relative to the solvent-treated control cells.
- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A key mechanism underlying the chemopreventive and antioxidant effects of organosulfur compounds is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds, such as organosulfur compounds, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of Phase II detoxification and antioxidant enzymes, such as Glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage.



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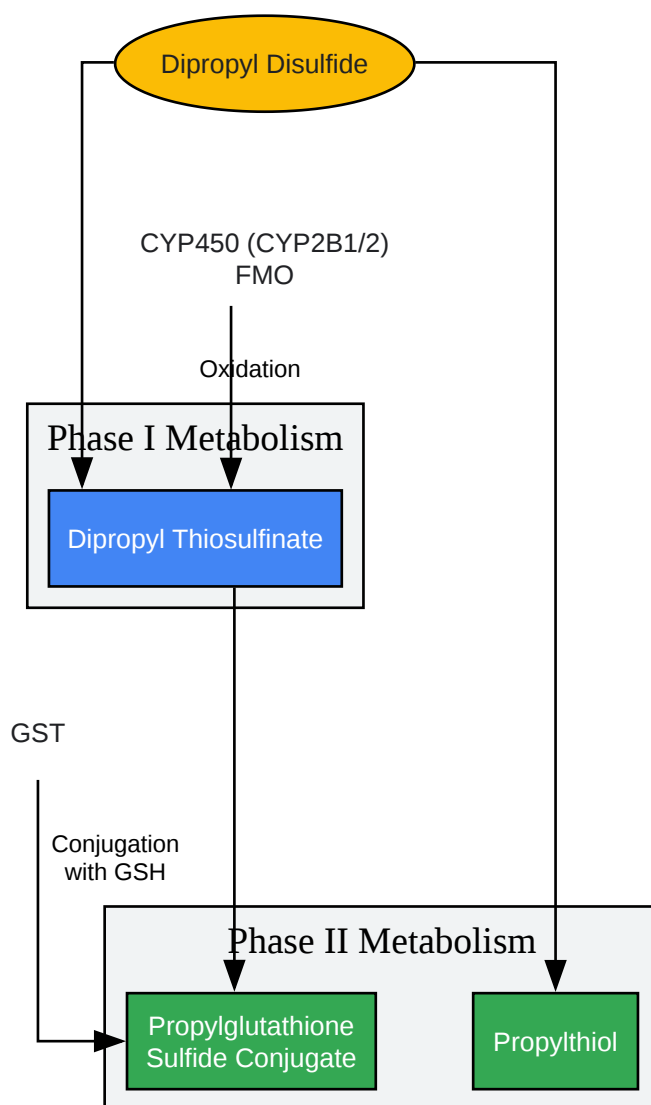
Caption: The Keap1-Nrf2 signaling pathway activated by **Dipropyl Disulfide**.

Metabolic Pathway

The metabolism of **dipropyl disulfide** primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: **Dipropyl disulfide** is oxidized by Cytochrome P450 (CYP) enzymes, particularly the CYP2B1/2 isoform, and Flavin-containing monooxygenases (FMO) to its corresponding thiosulfinate.

Phase II Metabolism: The parent compound and its oxidized metabolite can then undergo conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs), to form a propylglutathione sulfide conjugate. Another metabolic pathway involves the reduction to propylthiol.



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Caption: Metabolic pathway of **Dipropyl Disulfide** in the liver.

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References

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